molecular formula C12H11N3 B2538509 2-(Pyrazin-2-yl)isoindoline CAS No. 2034461-59-9

2-(Pyrazin-2-yl)isoindoline

Cat. No.: B2538509
CAS No.: 2034461-59-9
M. Wt: 197.241
InChI Key: GLUILHCNZGGDOA-UHFFFAOYSA-N
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Description

2-(Pyrazin-2-yl)isoindoline is a chemical compound of interest in scientific research, featuring a molecular structure that combines an isoindoline core with a pyrazine ring. This structure is commonly explored in the development of novel molecules for various fields. In medicinal chemistry, the isoindoline scaffold is a known building block, and pyrazine derivatives are frequently investigated for their biological activity . Specifically, heterocyclic compounds containing nitrogen atoms, such as pyrazine and piperazine, are prevalent in pharmaceuticals and are studied for their potential interactions with biological targets . Beyond pharmaceutical applications, the pyrazine ring can serve as a bridging ligand in coordination chemistry and is used in the synthesis of metal-organic complexes and materials with unique electronic or magnetic properties . Researchers value this compound as a versatile precursor or intermediate for synthesizing more complex molecules. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or personal use. Handle with appropriate personal protective equipment and refer to the Safety Data Sheet for proper handling instructions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyrazin-2-yl-1,3-dihydroisoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c1-2-4-11-9-15(8-10(11)3-1)12-7-13-5-6-14-12/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUILHCNZGGDOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Pyrazin 2 Yl Isoindoline and Its Analogues

Classical Condensation Strategies for Isoindoline (B1297411) Core Formation

The traditional synthesis of the isoindoline scaffold, a key component of 2-(Pyrazin-2-yl)isoindoline, often relies on well-established condensation reactions. These methods typically involve the formation of the heterocyclic ring from acyclic or aromatic precursors through dehydration or cyclization processes.

Reaction of Phthalic Anhydride (B1165640) Derivatives with Amino-Pyrazine Precursors

A primary and straightforward route to N-substituted isoindoline-1,3-diones, which are direct precursors to isoindolines, is the condensation of phthalic anhydride with a primary amine. In the context of synthesizing pyrazinyl-substituted isoindolines, this involves the reaction of phthalic anhydride with an appropriate aminopyrazine derivative.

The reaction is typically carried out by heating a mixture of phthalic anhydride and the amine, often in a solvent like glacial acetic acid, which facilitates the dehydration and subsequent ring closure to form the imide. pharmainfo.in For instance, the synthesis of 2-(pyridin-2-yl)isoindoline-1,3-dione, a close structural analogue to the pyrazinyl derivative, is achieved through the dehydrative condensation of phthalic anhydride and 2-aminopyridine (B139424). connectjournals.com This method is broadly applicable to various heterocyclic amines. The formation of 2-[(5-methylpyrazin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione has also been reported, confirming the viability of this approach for pyrazine-containing precursors. researchgate.net The initial step is the formation of a phthalamic acid intermediate, which then cyclizes upon heating to yield the final isoindoline-1,3-dione. Subsequent reduction of the two carbonyl groups of the dione (B5365651) would lead to the desired this compound.

Table 1: Classical Condensation for Isoindoline-1,3-dione Synthesis
Reactant 1Reactant 2Product TypeGeneral Conditions
Phthalic AnhydridePrimary Amine (e.g., 2-Aminopyrazine)N-substituted Isoindoline-1,3-dioneHeating in glacial acetic acid

Cyclization of Acyclic Precursors to the Isoindoline Moiety

Another classical approach involves the construction of the isoindoline ring from suitably substituted acyclic precursors. This strategy offers versatility as the precursors can be synthesized and modified before the final ring-closing step. A common method is the intramolecular cyclization of ortho-substituted benzene (B151609) derivatives. For example, an ortho-formylbenzonitrile can react with an amine, such as 2-aminopyrazine (B29847), to form an imine intermediate. This intermediate can then undergo an intramolecular cyclization and reduction sequence to yield the isoindoline ring. nih.gov

Alternative cyclization strategies include intramolecular hydroamination of ortho-vinyl or ortho-ethynyl benzylamines, which can be catalyzed by acid or base. researchgate.net These methods provide a direct route to the isoindoline core, which can then be functionalized with the pyrazinyl group if it is not already incorporated into the acyclic precursor.

Advanced Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains the essential parts of all starting materials, represent a highly efficient and atom-economical approach to complex molecules. Several MCRs have been developed for the synthesis of heterocyclic scaffolds similar to or including the pyrazine (B50134) and isoindoline moieties.

Mannich-Type Condensation Reactions for Scaffold Assembly

The Mannich reaction is a classic three-component condensation involving an aldehyde, a primary or secondary amine, and a compound with an active hydrogen. mdpi.com This reaction can be adapted to construct complex heterocyclic systems. In a hypothetical Mannich-type synthesis of a precursor to this compound, one could envision the reaction of an ortho-disubstituted benzene derivative (acting as the active hydrogen component), an aldehyde, and 2-aminopyrazine. The resulting Mannich base could then undergo further cyclization reactions to form the isoindoline ring. The vinylogous Mannich reaction, an extension of the classical version, has proven to be a powerful tool in the synthesis of various nitrogen-containing heterocycles and alkaloids. mychemblog.com

Metal-Free and Environmentally Conscious Methodologies in MCR Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign methods. Many MCRs are inherently "green" due to their high atom economy and often mild reaction conditions. For instance, the Ugi four-component reaction (Ugi-4CR) can be used to assemble complex pyrazin-2(1H)-one scaffolds from simple starting materials, sometimes under solvent-free or aqueous conditions. researchgate.net Similarly, the Groebke–Blackburn–Bienaymé (GBB) reaction provides access to imidazo[1,2-a]pyrazines in a one-pot process. mdpi.comrug.nl Tandem reactions that combine an MCR with a subsequent intramolecular cyclization, such as a Diels-Alder reaction, can generate complex polycyclic systems like furo[2,3-f]isoindole derivatives in a single operation, often with high stereoselectivity and without the need for metal catalysts. beilstein-journals.org The use of microwave irradiation is another green technique that can accelerate these reactions, often leading to higher yields in shorter times. rsc.org

Table 2: Examples of Multicomponent Reactions for Heterocycle Synthesis
MCR TypeKey ReactantsResulting ScaffoldReference
Ugi-4CRIsocyanide, Amine, Aldehyde, Carboxylic AcidPyrazin-2(1H)-ones researchgate.net
GBB-3CR2-Aminoazine, Aldehyde, IsocyanideImidazo[1,2-a]pyrazines rug.nl
Ugi/IMDAFuran-aldehyde, Amine, Isonitrile, DienophileFuro[2,3-f]isoindoles beilstein-journals.org

Functionalization Strategies via Amide Coupling and Other Linkages

The introduction of the pyrazinyl group onto a pre-existing isoindoline core, or the modification of the this compound molecule, can be achieved through various functionalization reactions, with amide coupling being a prominent strategy.

The direct formation of an amide bond between a carboxylic acid-functionalized isoindoline precursor and 2-aminopyrazine presents a challenge due to the low nucleophilicity of the exocyclic amino group on the electron-deficient pyrazine ring. However, optimized coupling protocols have been developed to overcome this. The use of methane (B114726) sulfonyl chloride and N-methylimidazole to activate the carboxylic acid has been shown to be effective in promoting the amide bond formation with aminopyrazines, yielding the desired products in moderate to excellent yields. mychemblog.com Other modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also widely used to facilitate such challenging amide couplings. mychemblog.com

An alternative approach is the palladium-catalyzed C-N cross-coupling reaction, which has become a powerful method for forming bonds between aryl halides and amines. acs.org This could be applied to couple a halogenated pyrazine with an isoindoline or vice versa. Furthermore, integrated chemo-biocatalytic systems, for example combining a nitrile hydratase with a copper-catalyzed N-arylation, have been developed for sustainable amide bond synthesis, which could potentially be applied to the synthesis of this compound derivatives. nih.gov

Orthogonal Synthesis and Regioselective Preparations

The regioselective formation of the N-aryl bond is critical in the synthesis of this compound. Orthogonal synthesis strategies, which allow for the selective reaction of one functional group in the presence of others, are highly valuable. The primary challenge is to selectively form the bond between the nitrogen atom of the isoindoline ring and the C-2 position of the pyrazine ring, avoiding side reactions.

A principal method for achieving this is through nucleophilic substitution or cross-coupling reactions. The direct N-arylation of isoindoline with a suitably activated pyrazine derivative, such as 2-halopyrazine, is a common approach. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful tools for this transformation. researchgate.netnih.gov The regioselectivity in this context is dictated by the position of the leaving group (e.g., a halogen) on the pyrazine ring. For the synthesis of this compound, 2-chloropyrazine (B57796) or 2-bromopyrazine (B1269915) would be the required electrophile.

Another strategy involves the reaction of phthalic anhydride with a substituted aminopyrazine. For instance, the reaction of phthalic anhydride with 4-aminoacetophenone followed by cyclization has been used to produce N-substituted isoindoline-1,3-diones. researchgate.net A similar approach using 2-aminopyrazine could potentially yield the corresponding N-(pyrazin-2-yl)phthalimide, which can then be selectively reduced to the desired this compound.

The use of tandem reactions can also provide a regioselective route. For example, a tandem C(sp³)–H arylation followed by oxidation has been used to synthesize N-substituted isoindolinones. nih.gov Adapting such a method could offer a pathway where an N-substituted isoindoline is first formed, followed by the introduction of the pyrazinyl group.

Regioselective annulation reactions catalyzed by Brønsted acids have also been reported for the synthesis of complex heterocyclic systems containing isoindoline-like moieties, demonstrating the potential for acid-catalyzed methods in controlling regiochemistry. acs.org

Table 1: Key Strategies for Regioselective N-Arylation of Isoindolines

MethodKey ReagentsAdvantagesPotential Challenges
Buchwald-Hartwig Amination Isoindoline, 2-Halopyrazine, Palladium Catalyst, Ligand, BaseHigh efficiency, broad substrate scope, good functional group tolerance. nih.govyoutube.comCatalyst and ligand selection is crucial, potential for side reactions. researchgate.net
Nucleophilic Aromatic Substitution Isoindoline, Activated Pyrazine (e.g., 2-fluoropyrazine)Can be metal-free, simpler reaction conditions.Requires an electron-deficient pyrazine ring.
From Phthalimide (B116566) Derivatives Phthalic Anhydride, 2-Aminopyrazine, Reducing AgentReadily available starting materials, established chemistry. researchgate.netRequires a two-step process (imide formation and reduction).

Synthetic Routes to Fused Pyrazinoisoindole Systems

The fusion of pyrazine and isoindole rings creates polycyclic heteroaromatic systems with unique chemical and biological properties. Several synthetic strategies have been developed to construct these fused frameworks, such as the pyrazino[2,1-a]isoindole core.

One prominent method is intramolecular hydroamination. This reaction involves the cyclization of a molecule containing both an amine and an alkyne functionality. For example, 2,3-dihydro-3-oxo-2-(prop-2-yn-1-yl)-1H-isoindole-1-carboxamides have been used as precursors to synthesize pyrazino[2,1-a]isoindolediones through a 6-exo-dig intramolecular hydroamination, followed by a 1,3-H shift. researchgate.net This approach provides good yields and short reaction times. researchgate.net Metal catalysts can also be employed to facilitate intramolecular hydroamination, leading to hexahydropyrazinoisoindoles with high regioselectivity. smolecule.com

Another powerful technique is the Intramolecular Diels-Alder Furan (IMDAF) reaction. This method has been used to create complex, fused isoindole systems with controlled stereochemistry. benthamdirect.com In this approach, a furan-substituted pyrrolopyrazine can undergo a tandem acylation/IMDAF reaction to yield 10,12a-epoxypyrrolo[2',1':3,4]pyrazino[2,1-a]isoindoles. benthamdirect.com

Direct cyclization reactions are also employed. The reaction of amines with specific lactones or unsaturated nitro derivatives can lead to the formation of pyrazino[2,1-a]isoindole derivatives. cdnsciencepub.comcdnsciencepub.com For instance, the reaction of nitrolactones with bases like aniline (B41778) has been shown to produce isoindoles, and this chemistry has been extended to create more complex fused systems. cdnsciencepub.com

Transition-metal-free approaches have also been developed. A concise strategy for synthesizing pyrrolo[1,2-a]pyrazines involves the base-catalyzed intramolecular cyclization of N-propargyl(pyrrolyl)enaminones. bohrium.com This methodology could potentially be adapted for the synthesis of pyrazinoisoindole systems.

Table 2: Methods for the Synthesis of Fused Pyrazinoisoindole Systems

MethodPrecursor TypeKey FeaturesResulting System
Intramolecular Hydroamination N-propargyl isoindole carboxamidesBase-catalyzed (NaH), 6-exo-dig cyclization. researchgate.netPyrazino[2,1-a]isoindolediones researchgate.net
IMDAF Reaction Furan-substituted pyrrolopyrazinesTandem acylation/IMDAF, diastereospecific. benthamdirect.comEpoxypyrrolopyrazino[2,1-a]isoindoles benthamdirect.com
Cyclization of Nitro Derivatives Nitrostyrenes derived from nitrolactonesReaction with amines (e.g., benzylamine). cdnsciencepub.comSubstituted isoindoles and pyrazinoisoindoles cdnsciencepub.com
Metal-Catalyzed Annulation 1-(prop-2-yn-1-yl)-1H-indolesNickel-catalyzed cyclization. smolecule.comDihydropyrazinoindoles smolecule.com

Optimization of Reaction Conditions and Yield Enhancement in Target Synthesis

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of reaction conditions, particularly for the key N-arylation step. The Buchwald-Hartwig amination is a prime example where systematic optimization can lead to significant improvements.

Key parameters for optimization include the choice of palladium catalyst, the phosphine (B1218219) ligand, the base, and the solvent. Bulky, electron-rich phosphine ligands, often referred to as Buchwald-type ligands (e.g., XPhos, SPhos), have been shown to dramatically improve the efficiency of C-N bond formation by stabilizing the palladium catalyst and facilitating both oxidative addition and reductive elimination. youtube.com

The choice of base is also critical. It must be strong enough to deprotonate the amine nucleophile (isoindoline) but not so strong as to cause side reactions or degradation of the reactants or products. Common bases used in Buchwald-Hartwig aminations include sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃). researchgate.net

Solvent selection plays a significant role in reaction kinetics and solubility of the reactants and catalyst. Aprotic solvents such as toluene, dioxane, and cyclopentyl methyl ether (CPME) are frequently used. researchgate.net Optimization studies often involve screening a panel of solvents to find the one that gives the highest yield and purity. researchgate.net

Design of Experiments (DoE) is a powerful statistical tool for the rapid optimization of reaction conditions. It allows for the simultaneous variation of multiple parameters (e.g., temperature, concentration, catalyst loading) to identify the optimal conditions for yield and selectivity. researchgate.net Machine learning algorithms are also emerging as a tool to predict reaction yields and guide the optimization process by analyzing large datasets from high-throughput screening experiments. researchgate.netchemrxiv.org

For the synthesis of this compound, a systematic approach to optimizing the Buchwald-Hartwig amination of isoindoline with 2-halopyrazine would be the most direct path to enhancing the yield.

Table 3: Parameters for Optimization of Buchwald-Hartwig Amination

ParameterOptionsEffect on Reaction
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Source of the active Pd(0) catalyst.
Ligand XPhos, SPhos, RuPhos, JosiphosStabilizes the catalyst, influences rates of oxidative addition and reductive elimination. nih.govyoutube.com
Base NaOt-Bu, K₃PO₄, Cs₂CO₃Deprotonates the amine, influences catalyst activity and stability.
Solvent Toluene, Dioxane, THF, CPMEAffects solubility, reaction rate, and temperature range. researchgate.net
Temperature Room temperature to refluxInfluences reaction kinetics and can affect selectivity and side reactions.
Concentration 0.05 M to 1 MCan impact reaction rates and, in some cases, selectivity. nih.gov

Advanced Structural Analysis of this compound Faces Data Unavailability

A comprehensive structural and conformational analysis of the chemical compound this compound, as requested through a detailed outline, cannot be completed at this time due to a lack of publicly available scientific data. An extensive search of scientific databases and literature has revealed no published studies detailing the single-crystal X-ray diffraction, polymorphism, or advanced solid-state characterization for this specific molecule.

The planned article was to be structured around an in-depth examination of the compound's three-dimensional structure and crystalline properties. This included sections on molecular geometry, crystal packing, and the specific intermolecular and intramolecular interactions, such as hydrogen bonding and π-π stacking. Further investigation into its potential polymorphic forms using techniques like Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), solid-state Nuclear Magnetic Resonance (ssNMR), and Hirshfeld surface analysis was also specified.

While general principles and methodologies for these analytical techniques are well-established, and data exists for structurally related but distinct compounds—such as other pyrazine or isoindoline derivatives—no specific experimental results for this compound have been found. The generation of a scientifically accurate and thorough article, complete with the requested data tables and detailed research findings, is contingent upon the existence of primary research that has characterized this compound.

Without access to crystallographic information files (CIFs) or peer-reviewed publications containing the necessary experimental data, any attempt to generate the specified content would be speculative and would not meet the required standards of scientific accuracy. The creation of data tables for bond lengths, crystal lattice parameters, hydrogen bond geometries, or quantitative analysis of intermolecular forces is not possible.

Therefore, the completion of the article focusing solely on the advanced structural elucidation and conformational analysis of this compound must be deferred until such time as the relevant experimental research is conducted and published.

Advanced Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Detailed spectroscopic data, which is crucial for the unambiguous confirmation of the structure and understanding the conformational properties of "2-(Pyrazin-2-yl)isoindoline," remains uncharacterized in published scientific literature.

No experimental or theoretical High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopic data for "this compound" has been found.

A search for computational studies employing the Gauge-Independent Atomic Orbital (GIAO) method to predict the ¹H and ¹³C NMR chemical shifts for "this compound" did not yield any specific results. This type of theoretical analysis is essential for correlating the electronic environment of the nuclei with their observed chemical shifts, but it has not been reported for this particular molecule.

There are no published reports containing multidimensional NMR data (e.g., COSY, HSQC, HMBC, NOESY) for "this compound." Such data would be instrumental in confirming the covalent framework and elucidating the spatial relationships between atoms, but is currently unavailable.

No experimental Fourier-Transform Infrared (FTIR) or Raman spectra for "this compound" have been located. Furthermore, a normal coordinate analysis, a computational method used to assign vibrational modes to specific molecular motions, has not been reported for this compound.

Information regarding the electronic transitions of "this compound" is not available. No Ultraviolet-Visible (UV-Vis) absorption spectra or luminescence (fluorescence or phosphorescence) data have been published. Such data would provide insight into the molecule's chromophoric system and its photophysical properties.

There are no published High-Resolution Mass Spectrometry (HRMS) data for "this compound." This technique is critical for the accurate determination of the molecular formula by providing a high-precision measurement of the compound's mass-to-charge ratio. Without this data, the elemental composition of the molecule cannot be definitively validated.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Electrochemical Properties and Redox Behavior

Detailed research findings and data on the electrochemical properties and redox behavior of this compound are not currently available.

Computational and Theoretical Investigations of 2 Pyrazin 2 Yl Isoindoline

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. By approximating the many-body electronic Schrödinger equation with functionals of the electron density, DFT provides a balance between computational cost and accuracy, making it suitable for studying medium to large-sized molecules like 2-(Pyrazin-2-yl)isoindoline.

Optimized Molecular Geometries and Electronic Structure Elucidation

The first step in any DFT study is the optimization of the molecular geometry to find the lowest energy conformation. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that define the spatial arrangement of its atoms. The geometry of the molecule is expected to be non-planar due to the fusion of the pyrazine (B50134) and isoindoline (B1297411) rings. The isoindoline moiety itself is not perfectly planar, and the rotational freedom around the C-N bond connecting the pyrazine and isoindoline rings will lead to a specific preferred conformation.

A comparison of the optimized geometry of this compound with experimental data, if available, would be crucial for validating the chosen DFT functional and basis set. For instance, in a study on a related compound, 2-hydroxyimino-N-[1-(pyrazin-2-yl)ethylidene]propanohydrazide, the calculated geometric parameters using the B3LYP/6-311G(d,p) level of theory were found to be in good agreement with X-ray diffraction data. researchgate.net A similar level of theory could be applied to this compound to obtain reliable structural information.

Table 1: Predicted Bond Lengths and Angles for this compound (Hypothetical Data)

ParameterPredicted Value
C-N (Pyrazine-Isoindoline)1.38 Å
N-C (Isoindoline)1.45 Å
C-C (Pyrazine)1.39 Å
C-N-C (Isoindoline)112°
Dihedral Angle (Pyrazine-Isoindoline)45°

The electronic structure of the molecule can be elucidated by analyzing the distribution of electron density and the molecular orbitals. The presence of nitrogen atoms in the pyrazine ring and the isoindoline nitrogen atom introduces lone pairs of electrons, which can significantly influence the molecule's reactivity and intermolecular interactions.

Vibrational Frequency Calculations and Spectral Interpretation

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. DFT calculations can be used to predict the vibrational frequencies and intensities, which can then be compared with experimental spectra to aid in their interpretation.

For this compound, the calculated vibrational spectrum would exhibit characteristic peaks corresponding to the stretching and bending modes of the pyrazine and isoindoline rings. For example, the C-H stretching vibrations are typically observed in the range of 3000-3100 cm⁻¹, while the C=N and C=C stretching vibrations of the pyrazine ring would appear at lower frequencies. science.gov The interpretation of the vibrational spectra can be further aided by potential energy distribution (PED) analysis, which assigns each calculated vibrational mode to specific internal coordinates. science.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Hypothetical Data)

Vibrational ModePredicted Frequency (cm⁻¹)
C-H Stretch (Aromatic)3050-3100
C-H Stretch (Aliphatic)2850-2950
C=N Stretch (Pyrazine)1580-1620
C=C Stretch (Aromatic)1450-1550
C-N Stretch1200-1300

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Electronic Excitation Studies (TD-DFT)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the electronic properties and reactivity of a molecule. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an important parameter that provides insights into the molecule's chemical stability and reactivity. acadpubl.eu

For this compound, the HOMO is expected to be localized primarily on the electron-rich isoindoline moiety, while the LUMO may be distributed over the electron-deficient pyrazine ring. This would suggest the possibility of an intramolecular charge transfer (ICT) from the isoindoline to the pyrazine ring upon electronic excitation.

Time-dependent DFT (TD-DFT) can be used to study the electronic excitation properties of the molecule, including the prediction of UV-Vis absorption spectra. researchgate.net The calculated excitation energies and oscillator strengths can provide information about the nature of the electronic transitions and the excited states involved.

Table 3: Predicted Frontier Molecular Orbital Energies for this compound (Hypothetical Data)

ParameterPredicted Value (eV)
HOMO Energy-6.2
LUMO Energy-1.8
HOMO-LUMO Gap4.4

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a powerful technique for studying the delocalization of electron density and the nature of bonding within a molecule. uni-muenchen.de It provides a localized picture of the electronic structure in terms of lone pairs, core orbitals, and bonding and antibonding orbitals. NBO analysis can be used to quantify the extent of charge transfer between different parts of the molecule and to identify hyperconjugative interactions that contribute to its stability. nih.gov

In this compound, NBO analysis could reveal the nature of the interaction between the pyrazine and isoindoline rings. It could also provide insights into the hybridization of the atoms and the delocalization of the π-electrons throughout the molecule. dergipark.org.tr

Prediction of Non-linear Optical Properties (e.g., First-Order Hyperpolarizability)

Molecules with large non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. upce.czrsc.org The first-order hyperpolarizability (β) is a measure of a molecule's second-order NLO response. DFT calculations can be used to predict the NLO properties of molecules, providing a way to screen for promising candidates for NLO applications. dp.tech

For this compound, the presence of an electron-donating isoindoline group and an electron-accepting pyrazine group could lead to a significant NLO response. The magnitude of the hyperpolarizability would depend on the extent of intramolecular charge transfer and the strength of the donor-acceptor system.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While DFT calculations provide valuable information about the static properties of a molecule, molecular dynamics (MD) simulations can be used to study its dynamic behavior. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape and the study of solvation effects. rsc.org

For this compound, MD simulations could be used to investigate the different conformations that the molecule can adopt in solution. This is particularly important for understanding its biological activity, as the conformation of a molecule can significantly affect its ability to bind to a target receptor. nih.gov MD simulations can also be used to study the effect of the solvent on the molecule's structure and properties. The interactions between the solute and solvent molecules can influence the conformational preferences and the electronic properties of the molecule. duq.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. researchgate.net These models are invaluable in drug discovery for predicting the activity of novel compounds, optimizing lead structures, and understanding the molecular features essential for a desired biological effect. researchgate.net

QSAR models are built upon the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. These can range from simple constitutional descriptors (e.g., molecular weight, atom counts) to more complex 2D descriptors derived from the molecular graph (topological indices) and 3D descriptors based on the molecule's spatial conformation (e.g., steric and electrostatic fields). researchgate.netacs.org

Research Findings on Related Structures:

QSAR studies on isoindoline and pyrazine derivatives have provided significant insights into the structural requirements for various biological activities.

A QSAR analysis performed on a series of 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives as selective COX-2 inhibitors utilized the Hansch extra-thermodynamic approach. nih.gov The resulting models demonstrated that the inhibitory activity was correlated with a combination of thermodynamic, electronic, and spatial descriptors. nih.gov This highlights the multifaceted nature of the structure-activity landscape for the isoindoline core.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been applied to isoindolinone-containing compounds. ingentaconnect.comresearchgate.netnsmsi.irglobalresearchonline.net These studies generate 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor character are favorable or unfavorable for activity. uoa.gr For a series of spiropyrroloquinoline isoindolinone derivatives with antitumor activity, CoMFA models revealed the critical role of steric and electrostatic interactions in their cytotoxicity. researchgate.net

Similarly, QSAR studies on pyrazine derivatives have been conducted to understand their diverse pharmacological effects, including antiproliferative and anti-yellow fever activities. researchgate.netbenthamdirect.com A study on pyrazine derivatives as antiproliferative agents used both Multiple Linear Regression (MLR) and Artificial Neural Network (ANN) methods, identifying key electronic and physicochemical descriptors for activity. semanticscholar.org Another QSAR analysis on pyrazine-2,3-dicarboxamide (B189462) derivatives indicated that polarizability, electronegativity, and charge distribution are significant for their antiviral activity, underscoring the electronic influence of the pyrazine ring. benthamdirect.com

For the target compound, this compound, a hypothetical QSAR model would likely incorporate descriptors representing both the isoindoline and pyrazine moieties. The isoindoline portion would contribute descriptors related to its size, shape, and hydrophobicity, while the pyrazine ring would introduce key electronic and hydrogen-bonding parameters.

Interactive Data Table: Example QSAR Model for Isoindoline Derivatives

The following table presents a representative QSAR model developed for a series of 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives as COX-2 inhibitors, illustrating the types of descriptors and statistical parameters involved. nih.gov

Parameter Description Value
Model Equation pIC₅₀ = 0.457Apol - 0.529HBD - 0.179HOMO - 0.007F(H₂O) + 0.941This equation relates the predicted biological activity (pIC₅₀) to various molecular descriptors.
r Correlation Coefficient0.904
Coefficient of Determination0.817
Cross-validated r²0.721
F-statistic Fisher's F-test value22.35
Descriptors Apol (Sum of atomic polarizability), HBD (Number of hydrogen-bond donors), HOMO (Energy of the Highest Occupied Molecular Orbital), F(H₂O) (Desolvation free energy for water)These descriptors quantify electronic, hydrogen-bonding, and solvation properties of the molecules.

This table is based on data from a study on isoindoline derivatives and is for illustrative purposes only.

Graph Theory Applications in Molecular Descriptors and Property Prediction

Graph theory is a branch of mathematics that provides a powerful framework for analyzing molecular structures. slideshare.net In chemical graph theory, a molecule is represented as a graph where atoms are the vertices (nodes) and chemical bonds are the edges connecting them. niscpr.res.inresearchgate.net This abstract representation allows for the calculation of numerical invariants known as topological indices, which are a cornerstone of modern QSAR and Quantitative Structure-Property Relationship (QSPR) studies. researchgate.netnih.govijraset.com

Research Findings and Applications:

The application of graph theory in drug design is extensive. slideshare.net Topological indices are used for a wide range of purposes, from similarity searching in large chemical databases to building predictive QSAR/QSPR models. niscpr.res.inresearchgate.net

Numerous types of topological indices have been developed, each capturing different structural information:

Wiener Index (W): The first topological index, defined as the sum of distances between all pairs of vertices in the molecular graph. It is related to molecular volume and boiling points. nih.gov

Randić Connectivity Index (χ): One of the most widely used indices, it reflects the degree of branching in a molecule. nih.gov

Zagreb Indices (M₁, M₂): These are calculated from the degrees of the vertices and are sensitive to the branching and cyclicity of a molecule. ijraset.com

Electrotopological State (E-state) Indices: Developed by Kier and Hall, these indices combine electronic and topological information to characterize the electronic accessibility of each atom in the molecule. researchgate.net

Information Content Indices: Based on information theory, these indices measure the complexity and symmetry of a molecular graph. researchgate.net

Interactive Data Table: Common Topological Indices in Drug Design

This table lists some common topological indices and the structural information they encode, which would be applicable to the analysis of this compound.

Topological Index Abbreviation Structural Information Encoded
Wiener Index WMolecular size and volume
Randić Connectivity Index χMolecular branching and complexity
First Zagreb Index M₁Sum of squares of vertex degrees, related to branching
Second Zagreb Index M₂Sum of products of degrees of adjacent vertices
Balaban J Index JHighly discriminating index of molecular shape
Kier Shape Indices κQuantify molecular shape relative to linear, branched, and cyclic structures
Electrotopological State E-stateElectronic and topological character of atoms and functional groups

Pharmacological Relevance and Mechanistic Explorations in Vitro/preclinical Focus

Anticancer Activity and Underlying Mechanisms

Derivatives built upon the isoindoline (B1297411) and pyrazine (B50134) frameworks have demonstrated notable efficacy as anticancer agents. These compounds exert their effects through various mechanisms, including inhibiting cancer cell growth, inducing programmed cell death, and interacting with key cellular targets involved in cancer progression.

In Vitro Antiproliferative Effects on Diverse Cancer Cell Lines

The anticancer potential of isoindoline and pyrazoline derivatives has been evaluated against a range of human cancer cell lines. Studies show that specific structural modifications can lead to potent and sometimes selective antiproliferative activity.

For instance, a series of novel pyrazoline-based compounds were tested for their efficacy against four cancer cell lines, with the pyrazoline derivatives generally showing more potent activity than their chalcone (B49325) precursors. nih.gov Similarly, newly designed indole-containing pyrazole (B372694) analogs, known as pyrazolinyl-indoles, demonstrated remarkable cytotoxic activities against nine panels of cancer cell lines, including leukemia, colon, breast, melanoma, and lung cancers. nih.govmdpi.com Among these, compound HD05 [1-(3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxyethanone] showed a particularly broad range of growth inhibition across all nine panels. nih.govmdpi.com At a concentration of 10 µM, HD05 produced a 78.76% growth inhibition in leukemia cells. nih.govmdpi.com

Another study on phenyl- and pyridyl-substituted isoindolines found that compounds 3a , 3b (phenyl-substituted), and 3g (pyridyl-substituted) exhibited selective effects at micromolar concentrations on the HepG2 liver cancer cell line compared to other tumor cells and normal human fibroblasts. nih.gov The pyridyl-substituted isoindoline 8c demonstrated the most potent, albeit non-selective, effect. nih.gov

In Vitro Antiproliferative Activity of Isoindoline and Pyrazoline Derivatives

Compound ClassSpecific CompoundCancer Cell LineActivity (IC50 in µM)Reference
Pyrazolyl-pyridopyrimidineCompound 5HeLa (Cervical)9.27 nih.gov
Pyrazolyl-pyridopyrimidineCompound 5MCF-7 (Breast)7.69 nih.gov
Pyrazolyl-pyridopyrimidineCompound 5HepG-2 (Liver)5.91 nih.gov
Pyrazoline HybridCompound 26HeLa (Cervical)23.6 biointerfaceresearch.com
Pyrazoline HybridCompound 26A549 (Lung)37.59 biointerfaceresearch.com
Quinoline-Pyrazoline HybridCompound 9Jurkat E6.13.17 biointerfaceresearch.com
Quinoline-Pyrazoline HybridCompound 9HL600.94 biointerfaceresearch.com

Molecular Mechanisms of Action (e.g., Apoptosis Induction, Cell Cycle Arrest)

The cytotoxic effects of these compounds are often rooted in their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest, thereby preventing cancer cells from dividing and proliferating.

One potent pyrazoline derivative, 5d , was shown to induce apoptosis, with 78.53% of cells entering a pre-G1 apoptotic state, and also caused early apoptosis and necrosis. nih.gov Other studies have revealed that isoindoline derivatives can trigger different forms of cell death; for example, compound 3b was found to induce apoptosis, while compounds 3a and 8c appeared to induce mitotic catastrophe. nih.gov

Cell cycle analysis has provided further insights. A pyrrolyldihydropyrazino[1,2-a]indoletrione analogue, DHPITO , was found to arrest colorectal cancer cells in the G2/M phase of the cell cycle. nih.govresearchgate.net This was associated with the stabilization of microtubules, promoting the phosphorylation of histone 3 and the accumulation of EB1 at the cell equator. nih.govresearchgate.net In acute leukemia cells, a sulfonamide derivative induced cell cycle arrest at the G2/M phase in K562 cells and at the G0/G1 phase in Jurkat cells. ualberta.ca This arrest is a critical step that often precedes apoptosis. ualberta.ca Another compound was found to arrest the cell cycle in the S phase in the A549 lung cancer cell line. researchgate.net

Interaction with Cellular Macromolecules and Cancer Target Proteins

The anticancer activity of pyrazine and isoindoline derivatives is frequently linked to their ability to inhibit key proteins that drive cancer growth, such as receptor tyrosine kinases. The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are well-established targets in cancer therapy.

A series of pyrazoline-based compounds were developed as dual EGFR and HER2 inhibitors. nih.gov Compound 5d from this series demonstrated significant inhibition of both EGFR-TK and HER2, with IC50 values of 0.126 µM and 0.061 µM, respectively. nih.gov Similarly, pyrazolinyl-indole derivatives were identified as potential EGFR inhibitors through molecular docking studies. nih.govmdpi.comnih.gov Other research has focused on pyridopyrimidine derivatives as dual inhibitors of EGFR and Cyclin-Dependent Kinase 4 (CDK4)/cyclin D1, another crucial complex in cell cycle regulation. nih.gov

DNA Binding and Conformational Alterations

Some derivatives exert their anticancer effects by directly interacting with DNA, which can disrupt replication and transcription in cancer cells. Studies on novel phenyl- and pyridyl-substituted isoindolines revealed that several of these compounds bind to DNA. nih.gov Specifically, compounds 8a , 8c , and 8d were identified as highly potent DNA intercalators. nih.gov In contrast, compound 8b proved to be a strong DNA binding agent that did not intercalate but showed sequence-selective binding. nih.gov

Other research on pyrazine-based compounds has also highlighted DNA binding as a mechanism of action. mdpi.com A study on a pyrazine-thiazole ligand and its metal complexes found that the compounds interact with calf thymus DNA (CTDNA) through an intercalative binding mode. rsc.org Molecular docking confirmed that the ligand and some of its complexes fit well into the active sites of DNA. rsc.org Hybrid dihydrazone pyrimidine (B1678525) derivatives have also been shown to bind with DNA through a combination of groove binding and partial intercalation. nih.gov

Antimicrobial and Antifungal Activities

In addition to their anticancer properties, derivatives incorporating the pyrazine and isoindoline scaffolds have been investigated for their potential to combat microbial infections.

Antibacterial Efficacy against Pathogenic Microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Multidrug-Resistant Strains)

The search for new antimicrobial agents is critical due to rising antibiotic resistance. Isoindolin-1-one derivatives have been prepared and evaluated as novel antimicrobial agents. nih.gov

Pyrazoline derivatives, in particular, have shown activity against a spectrum of bacteria. One study found that certain pyrazoline compounds exhibited moderate antimicrobial activity, with minimum inhibitory concentration (MIC) values ranging from 32 to 512 µg/mL against bacteria such as Staphylococcus aureus, Bacillus subtilis, and Enterococcus faecalis. nih.gov In another study, a pyrazoline compound (Compound 9 ) displayed excellent potency against clinically relevant species of Staphylococcus (including methicillin-resistant S. aureus or MRSA) and Enterococcus, with very low MIC values of 4 μg/mL. nih.gov

Antibacterial Activity (MIC) of Pyrazoline Derivatives

CompoundBacterial StrainActivity (MIC in µg/mL)Reference
Compound 5S. aureus64 nih.gov
Compound 19S. aureus64 nih.gov
Compound 24S. aureus64 nih.gov
Compound 22E. faecalis32 nih.gov
Compound 24E. faecalis32 nih.gov
Compound 9S. aureus (including MRSA strains)4 nih.gov
Compound 9S. epidermidis4 nih.gov
Compound 9E. faecalis4 nih.gov
Compound 9E. faecium4 nih.gov
Compound 5 (Indazole)S. aureus (including MRSA strains)64-128 nih.gov

Antifungal Efficacy against Fungal Species (e.g., Candida albicans, Candida glabrata)

Derivatives of 2-(Pyrazin-2-yl)isoindoline have been investigated for their potential as antifungal agents, particularly against opportunistic yeast pathogens such as Candida albicans and Candida glabrata. These fungal species are significant causes of candidiasis, especially in immunocompromised individuals, and the emergence of resistance to current antifungal drugs necessitates the development of new therapeutic options. nih.govresearchgate.net

Research has shown that certain heterocyclic compounds, including those with structural similarities to isoindoline derivatives, can exhibit noteworthy antifungal properties. researchgate.net For instance, studies on various synthetic compounds have demonstrated fungicidal activity against C. albicans. mdpi.com Some hydrazine-based compounds, for example, have been shown to reduce the viability of C. albicans and are also effective against clinical isolates that are resistant to fluconazole (B54011) and caspofungin. researchgate.net

The efficacy of these compounds is often evaluated by determining their minimum inhibitory concentrations (MICs), which is the lowest concentration of a substance that prevents visible growth of a microorganism. In the broader context of antifungal research, compounds are sought that not only have low MIC values but also demonstrate efficacy against fungal biofilms, which are communities of cells that adhere to surfaces and are notoriously resistant to antimicrobial agents. researchgate.net

While direct studies on this compound are not extensively detailed in the provided results, the exploration of related heterocyclic structures provides a basis for its potential antifungal activity. The general approach involves synthesizing derivatives and testing them against various Candida species to identify potent candidates for further development. researchgate.net

Anti-Quorum Sensing Effects and Inhibition of Bacterial Communication

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density. nih.gov This system is crucial for various bacterial behaviors, including biofilm formation and the production of virulence factors. google.com Consequently, inhibiting QS is a promising strategy for combating bacterial infections without exerting direct bactericidal pressure, which can lead to resistance. nih.gov

While specific studies on the anti-quorum sensing effects of this compound were not found, research into related heterocyclic compounds provides a framework for its potential in this area. For example, pyrazine derivatives have been investigated as QS inhibitors. rsc.org The core idea is that by interfering with the signaling molecules (autoinducers) or their receptors, these compounds can disrupt bacterial communication and, as a result, diminish their pathogenic capabilities. mdpi.com

The inhibition of QS can lead to a reduction in biofilm formation, a key virulence factor for many pathogenic bacteria. nih.gov Biofilms are structured communities of bacteria encased in a self-produced matrix, which makes them highly resistant to conventional antibiotics. nih.gov Compounds that can disrupt QS and subsequent biofilm formation are therefore of significant interest in the development of new anti-infective therapies. rsc.org

Molecular Mechanisms of Antimicrobial Action (e.g., Membrane Depolarization, Enzymatic Inhibition)

The antimicrobial action of compounds related to this compound can be attributed to several molecular mechanisms, with membrane depolarization and enzymatic inhibition being prominent examples.

Membrane Depolarization: Some antimicrobial agents function by disrupting the integrity of the bacterial cell membrane. This can occur through the formation of pores or channels, leading to the leakage of essential ions and molecules, and ultimately, cell death. mdpi.com The process of membrane depolarization, the reduction of the membrane potential, is a key indicator of this mechanism. Assays using membrane potential-sensitive dyes can be employed to observe this effect in real-time. mdpi.com While direct evidence for this compound is not available, this mechanism is a common mode of action for many antimicrobial peptides and small molecules.

Enzymatic Inhibition: Another significant mechanism of antimicrobial action is the inhibition of essential bacterial enzymes. nih.gov By targeting enzymes involved in critical metabolic pathways, such as cell wall synthesis or DNA replication, these compounds can effectively halt bacterial growth. For example, some pyrazole-based inhibitors have been synthesized to target N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), an enzyme crucial for bacterial cell wall synthesis. nih.gov This specific targeting of bacterial enzymes, which are often absent in mammalian cells, provides a basis for selective toxicity. nih.gov The inhibition of such enzymes disrupts vital cellular processes, leading to an antimicrobial effect.

Antiviral Activities and Modus Operandi

Isoindoline derivatives have been a subject of interest in the development of novel antiviral agents due to their broad range of biological activities. researchgate.net The core isoindoline scaffold has been modified through various chemical strategies to produce compounds with efficacy against several human viruses. researchgate.net

Inhibition of Viral Replication Enzymes (e.g., HIV-1 Reverse Transcriptase, Integrase)

A key strategy in antiviral drug development is the targeting of viral enzymes that are essential for replication. For Human Immunodeficiency Virus Type 1 (HIV-1), reverse transcriptase (RT) and integrase are critical enzymes.

HIV-1 Reverse Transcriptase (RT) Inhibition: Isoindoline and related heterocyclic structures have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.net NNRTIs bind to an allosteric site on the RT enzyme, inducing a conformational change that inhibits its function. nih.gov This prevents the conversion of the viral RNA genome into DNA, a crucial step in the HIV-1 replication cycle. nih.gov Pyridine (B92270) oxide derivatives, for instance, have been identified as a class of compounds that act as typical NNRTIs. nih.gov Some pyridazine (B1198779) derivatives have also shown excellent anti-HIV-1 activity by inhibiting RT. nih.gov Additionally, some compounds have been found to inhibit the ribonuclease H (RNase H) activity of RT, which is another essential function for viral replication. mdpi.commdpi.com

Integrase Inhibition: HIV-1 integrase is another important target for antiviral therapy. This enzyme is responsible for inserting the viral DNA into the host cell's genome. researchgate.net Inhibitors of integrase, known as integrase strand transfer inhibitors (INSTIs), block this process, thereby preventing the establishment of a productive infection. researchgate.net While direct evidence for this compound as an integrase inhibitor is not specified, the broader class of isoindole derivatives has been studied for this purpose. researchgate.net

Antagonism of Viral Entry Coreceptors (e.g., CCR5)

In addition to targeting viral enzymes, another effective antiviral strategy is to block the virus from entering the host cell. For HIV-1, entry is mediated by the interaction of the viral envelope glycoprotein (B1211001) with the CD4 receptor and a coreceptor, either CCR5 or CXCR4, on the surface of the host cell. mdpi.com

CCR5 antagonists are a class of drugs that bind to the CCR5 coreceptor, preventing its interaction with the viral glycoprotein and thereby blocking the entry of R5-tropic HIV-1 strains. researchgate.netnih.gov This mechanism is particularly important in the early stages of infection. mdpi.com While specific data on this compound as a CCR5 antagonist is not available, related pyrazole-piperidine compounds have been shown to exhibit CCR5-based anti-HIV activity. nih.gov Molecular modeling studies suggest that these compounds can bind to the same pocket on the CCR5 receptor as the approved drug maraviroc. nih.gov

Efficacy against Specific Viral Strains (e.g., Enterovirus A71)

The antiviral activity of isoindoline derivatives extends beyond HIV-1. For example, a series of 2-aryl-isoindolin-1-one compounds have demonstrated potent in vitro antiviral activity against multiple clinical isolates of Enterovirus A71 (EV-A71). nih.govresearchgate.net EV-A71 is a major cause of hand, foot, and mouth disease in children. nih.gov

Structure-activity relationship (SAR) studies have identified 2-phenyl-isoindolin-1-ones as a promising chemotype with significant anti-EV-A71 activity. nih.gov Further investigation into the mechanism of action of these compounds indicated that they inhibit viral replication at the entry stage. nih.gov The development of such compounds is a step forward in creating effective antiviral drugs against non-polio enteroviruses. urfu.ru

Enzyme Inhibition Studies

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase) and Neurodegenerative Disease Implications

There is currently no available scientific literature detailing the in vitro effects of this compound on acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). Research into cholinesterase inhibitors often focuses on compounds that can mitigate the cholinergic deficit associated with neurodegenerative conditions like Alzheimer's disease. Studies have been published on structurally related but distinct molecules, such as isoindoline-1,3-dione derivatives, which have shown some potential as cholinesterase inhibitors nih.govnih.gov. However, these compounds possess a different core structure (a phthalimide (B116566) group) compared to the isoindoline (dihydroisoindole) moiety of this compound. Without empirical data, any potential activity of this compound in this area remains purely speculative.

Inhibition of Collagen Prolyl 4-Hydroxylases for Anti-Fibrotic Potential

Collagen prolyl 4-hydroxylases (C-P4Hs) are crucial enzymes in collagen biosynthesis, making them a target for anti-fibrotic therapies aimed at conditions like idiopathic pulmonary fibrosis. An extensive search for studies investigating the inhibitory effects of this compound on these enzymes yielded no results. The current body of research on C-P4H inhibitors focuses on other classes of molecules, and there is no indication that this compound has been synthesized or tested for this purpose.

Anti-inflammatory Response Mechanisms

The anti-inflammatory potential of various nitrogen-containing heterocyclic compounds, such as pyrazolines and pyrazoles, is an active area of research ptfarm.plnih.govnih.gov. These studies often explore mechanisms like the inhibition of cyclooxygenase (COX) enzymes or the modulation of pro-inflammatory cytokines. However, no studies were found that specifically assess the anti-inflammatory activity or mechanistic pathways of this compound. Therefore, its capacity to modulate inflammatory responses is unknown.

Investigation of Ligand-Protein Binding Interactions

Spectroscopic Analysis of Binding (e.g., Fluorescence Quenching Studies)

Spectroscopic techniques, particularly fluorescence quenching, are commonly used to study the binding of small molecules to proteins like serum albumin, which can provide insights into the pharmacokinetics of a compound. There is no published research that employs these methods to analyze the interaction between this compound and any protein target.

Thermodynamic Characterization of Binding Events

Similarly, no data is available on the thermodynamic properties (such as changes in enthalpy and entropy) of any binding event involving this compound. Such studies are essential for understanding the nature of the forces driving the interaction between a ligand and its target protein.

Effects on Protein Secondary Structure

Detailed research focusing specifically on the effects of this compound on protein secondary structure is not available in the current scientific literature. Methodologies such as circular dichroism spectroscopy, which are instrumental in determining the conformational changes in proteins—for instance, alterations in α-helices, β-sheets, or random coils upon ligand binding—have not been reported in studies involving this particular compound.

Consequently, there is no specific data to present regarding the impact of this compound on the secondary structure of proteins. Further preclinical investigation is required to elucidate any potential interactions and subsequent conformational changes at this level of protein organization.

Structure Activity Relationship Sar and Rational Design Strategies

Systematic Scaffold Modification and Derivatization Studies

Systematic modification of a lead compound is a fundamental strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. For the 2-(Pyrazin-2-yl)isoindoline scaffold, derivatization studies have provided critical insights into its SAR.

Impact of Substituents on Biological Potency and Selectivity

The biological activity of this compound derivatives can be significantly modulated by the introduction of various substituents on both the pyrazine (B50134) and isoindoline (B1297411) rings. These modifications influence the electronic, steric, and hydrophobic properties of the molecule, thereby affecting its interaction with biological targets.

For instance, the introduction of a methyl group on the pyrazine ring, as seen in 2-[(5-methylpyrazin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione, has been investigated for its biological effects. jmchemsci.comresearchgate.net Studies on related isoindolinone derivatives have shown that the nature and position of substituents are critical. For example, in a series of 7-azaindole (B17877) isoindolinone-based PI3Kγ inhibitors, modifications at the C7′ position of the isoindolinone core with various steric and electronic groups could improve cellular potency while maintaining isoform selectivity. nih.gov The incorporation of a bulky isopropyl group did not significantly alter potency, whereas an electron-donating methoxy (B1213986) group also showed similar effects. nih.gov Conversely, a dramatic reduction in potency was observed when an ortho-benzoic acid derivative was introduced, highlighting the conformational effects of substituents on activity. nih.gov

In another study on pyrazine derivatives, the presence of electron-withdrawing substituents was found to enhance photosensitizing capabilities. rsc.org Specifically, chloro substitution on the central pyridine (B92270) ring of (N^N^N)platinum pyridyl complexes resulted in promising chemotherapeutic properties. rsc.org The introduction of a chloro group on the pyrazine ring of the title compound, forming 2-[(3-Chloro-2-pyrazinyl)methyl]-1H-isoindole-1,3(2H)-dione, can influence its reactivity and interaction with biological targets. cymitquimica.com

Furthermore, the substitution pattern on the isoindoline nitrogen has been shown to be crucial for achieving high potency and selectivity in certain inhibitor classes. nih.gov Analogs with bulky N-alkyl substituents, such as a t-butyl group, demonstrated diminished potency and selectivity. nih.gov These findings underscore the intricate relationship between substituent patterns and the resulting biological profile of the this compound scaffold.

Compound/Derivative ClassModificationImpact on Biological ActivityReference
2-[(5-methylpyrazin-2-yl)methyl]-1H-isoindole-1,3(2H)-dioneMethyl group on pyrazine ringInvestigated for antiviral activity, showed in vitro RT inhibitory activity (IC50=120.75 μg/mL). jmchemsci.comresearchgate.net
7-Azaindole isoindolinone derivativesIsopropyl or methoxy group at C7'Maintained cellular potency and isoform selectivity as PI3Kγ inhibitors. nih.gov
7-Azaindole isoindolinone derivativesOrtho-benzoic acid substituentDramatic reduction in potency, likely due to conformational effects. nih.gov
2-[(3-Chloro-2-pyrazinyl)methyl]-1H-isoindole-1,3(2H)-dioneChloro group on pyrazine ringInfluences reactivity and potential interaction with biological targets. cymitquimica.com
Isoindolinone nitrogen analogsBulky N-alkyl (e.g., t-butyl) substituentDiminished potency and selectivity. nih.gov

Bioisosteric Replacement Strategies for Enhanced Activity

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in drug design to improve potency, selectivity, and pharmacokinetic profiles. drughunter.comacs.org

In the context of heterocyclic compounds, the replacement of a phenyl ring with a heteroaromatic ring like pyrazine or vice versa is a common bioisosteric strategy. nih.gov For example, replacing a phenyl ring with a pyrimidine (B1678525) in the antihistamine cyproheptadine (B85728) led to Azatadine, which has improved solubility. nih.gov Similarly, the strategic replacement of functional groups within the this compound scaffold can lead to optimized compounds.

One common application of bioisosterism is the replacement of metabolically labile groups, such as amides. drughunter.com Heterocyclic rings like triazoles, imidazoles, or oxadiazoles (B1248032) can mimic the hydrogen bonding properties of amides while offering enhanced metabolic stability. drughunter.com For instance, in the development of benzodiazepine (B76468) alprazolam, a 1,2,4-triazole (B32235) ring serves as a stable tertiary amide bioisostere. drughunter.com This approach could be applied to derivatives of this compound to improve their drug-like properties.

Another example is the use of tetrazoles as bioisosteres for carboxylic acids. In the development of the angiotensin II antagonist losartan, replacing a carboxylic acid with a tetrazole group increased potency tenfold. nih.gov This enhancement was attributed to the different spatial projection of the acidic proton. nih.gov Such strategies could be explored to modify potential acidic functionalities in derivatives of the this compound core.

The fusion of a pyrazine ring to a phthalimide (B116566) structure, a close relative of the isoindoline core, has been identified as a promising strategy for developing inhibitor candidates, leveraging a proposed metal-chelating pharmacophore. jmchemsci.com

Fragment-Hopping and Scaffold-Hopping Approaches in Lead Optimization

Fragment-hopping and scaffold-hopping are innovative strategies in lead optimization that aim to identify novel core structures (scaffolds) while retaining the key pharmacophoric features of a known active compound. uniroma1.itpsu.edu These approaches can lead to compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. uniroma1.itnih.govslideshare.net

A fragment-hopping strategy was successfully employed in the design of a series of 2-aryl-isoindolin-1-one compounds with antiviral activity. jmchemsci.com This approach led to the identification of compounds with significant antiviral efficacy against multiple EV-A71 strains. jmchemsci.com

Scaffold hopping can involve minor modifications, such as replacing a carbon atom with a nitrogen atom in a ring system, or more significant changes like ring opening or closure. nih.gov The goal is to maintain the essential three-dimensional arrangement of interaction points while exploring new chemical space. uniroma1.it For example, starting from a known lead, computational methods can be used to search for new scaffolds that can spatially orient the key binding groups in a similar manner to the original molecule. psu.edu This has been demonstrated in the discovery of novel ligands for various receptors. uniroma1.it

In the broader context of drug discovery, scaffold hopping has been used to move from a known inhibitor to a new chemical series with improved characteristics. For instance, a scaffold hop from a pyridone series led to the identification of potent and highly soluble BET bromodomain inhibitors. nih.gov The application of such computational and synthetic strategies to the this compound scaffold could unlock new avenues for developing novel therapeutic agents.

Molecular Docking and Virtual Screening for Target Interaction Prediction

Computational techniques such as molecular docking and virtual screening are indispensable tools in modern drug discovery for predicting how a ligand might bind to a protein target. mdpi.com These methods provide insights into the binding mode, identify key interactions, and help in prioritizing compounds for synthesis and biological testing.

Identification of Ligand Binding Pockets and Key Residues

Molecular docking simulations are used to place a ligand into the binding site of a target protein and predict its conformation and orientation. This process helps in identifying the key amino acid residues that form interactions with the ligand, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For example, in a study of pyrazoline derivatives as potential agents for Alzheimer's disease, molecular docking was used to investigate the binding interactions within the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Similarly, docking studies on pyrazole-containing heterocycles targeting the COX-2 enzyme identified key hydrogen bonding and arene-arene interactions with residues like TYR136 and PRO154. mdpi.com

In silico analyses of isoindole derivatives have revealed interactions with multiple active pockets of target proteins. researchgate.net For certain antiviral isoindolinone derivatives targeting HIV integrase, docking studies have proposed a binding hypothesis based on a metal-chelating pharmacophore. jmchemsci.com For pyrazine-fused phthalimides, this has been a helpful guide in their optimization. jmchemsci.com

Prediction of Binding Affinities and Interaction Energies

Beyond predicting the binding pose, molecular docking programs use scoring functions to estimate the binding affinity between a ligand and a protein. nih.govuts.edu.au This predicted affinity, often expressed as a binding energy (e.g., in kcal/mol) or an inhibitory constant (Ki), helps in ranking potential drug candidates. jmchemsci.comnih.gov

For instance, in silico analysis of certain isoindole derivatives reported binding affinities, with a 4-Fluoro-n-(2-methyl-1,3-dioxo-2,3-dihydro-1h-isoindol-5-yl)benzamide derivative showing a binding activity of -8.9 kcal/mol against a cancer target protein. researchgate.net Another study on phthalimide derivatives reported predicted inhibitory constants (Ki) in the nanomolar range (10.38-20.37 nM) for HIV-1 RT. jmchemsci.com

It is important to note that while these computational predictions are valuable, they are approximations and must be validated by experimental data. nih.gov The accuracy of binding affinity prediction can be influenced by factors such as the quality of the protein structure, the flexibility of the ligand and protein, and the sophistication of the scoring function. nih.gov Nevertheless, these predictive models are crucial for rationalizing SAR data and guiding the design of new, more potent inhibitors based on the this compound scaffold.

Compound/Derivative ClassTargetPredicted Binding Affinity/ActivityReference
4-Fluoro-n-(2-methyl-1,3-dioxo-2,3-dihydro-1h-isoindol-5-yl)benzamideCancer target protein-8.9 kcal/mol researchgate.net
Phthalimide derivatives (e.g., 13e-h)HIV-1 RTKi = 10.38-20.37 nM jmchemsci.com
N-(2-(6-substituted-1H-pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide derivativesA549 (lung cancer) cell lineIC50 = 17-19 μM nih.gov
2-Pyrazoline derivatives (e.g., 3d, 3g)Butyrylcholinesterase (BChE)IC50 = 0.5 μM nih.gov
2-[(5-methylpyrazin-2-yl)methyl]-1H-isoindole-1,3(2H)-dioneHIV-1 RTIC50 = 120.75 μg/mL jmchemsci.com

Computational Approaches in Rational Drug Design Based on this compound Scaffold

The integration of computational methods into the drug discovery pipeline has revolutionized the process of identifying and optimizing lead compounds. researchgate.net These in silico techniques, which include molecular docking, virtual screening, and molecular dynamics simulations, offer a cost-effective and time-efficient means to explore the vast chemical space and to understand complex biological interactions at a molecular level. researchgate.netopenmedicinalchemistryjournal.com For scaffolds of high medicinal importance like the this compound core, computational approaches are instrumental in elucidating structure-activity relationships (SAR) and guiding the rational design of novel therapeutic agents. jmchemsci.com The isoindoline framework and its derivatives are known to exhibit a wide array of biological activities. jmchemsci.com

Computational drug design methods such as molecular docking, pharmacophore modeling, and advanced free energy calculations provide highly valuable strategies for ligand design. jmchemsci.com The application of these methods to the this compound scaffold allows researchers to predict how modifications to the pyrazine or isoindoline rings will affect binding to a biological target.

A key example of the application of computational methods to a related scaffold involves a phthalimide derivative, 2-[(5-methylpyrazin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione . This compound was identified as a potent reverse transcriptase (RT) inhibitor and was subsequently used as a template molecule for superimposition and field fit methods in further computational studies. jmchemsci.com Such an approach helps in understanding the key structural features required for biological activity and in designing new analogs with improved potency.

Molecular docking studies are a cornerstone of structure-based drug design, used to predict the preferred orientation of a ligand when bound to a target protein. openmedicinalchemistryjournal.com For the isoindoline class of compounds, docking has been used to guide the optimization of derivatives. For instance, docking analysis was helpful in the optimization of a class of tricyclic phthalimide analogues, where pyrazine-fused phthalimides were identified as promising inhibitor candidates. jmchemsci.com In a study on related 2-(isoindolin-2-yl) esters, virtual screening combined with ensemble docking was employed to evaluate derivatives for their potential interaction with the GABAA receptor. mdpi.com This screening identified that derivatives of aromatic amino acids had superior predicted affinity, a finding attributed to π–π stacking interactions at the benzodiazepine binding site. mdpi.com

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of the ligand-receptor complex over time. jchemlett.com These simulations can assess the stability of binding modes predicted by docking and reveal crucial information about the flexibility of the ligand and the protein. For instance, enhanced sampling molecular dynamics simulations (metadynamics) were performed on 2-(isoindolin-2-yl) ester derivatives to further assess their binding to the GABAA receptor, supporting the selection of candidates for synthesis and in vivo testing. mdpi.com

The data generated from these computational techniques—including binding affinities, interaction patterns, and dynamic stability—are crucial for building robust Structure-Activity Relationship (SAR) models. nih.gov By correlating the structural features of various this compound analogs with their computationally predicted biological activity, medicinal chemists can make more informed decisions in the design of next-generation inhibitors.

The table below summarizes key computational studies performed on the this compound scaffold and closely related analogs, highlighting the methods used and their major findings.

Compound Class/DerivativeTargetComputational Method(s) UsedKey Findings
2-[(5-methylpyrazin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione jmchemsci.comReverse TranscriptaseSuperimposition and field fit methodsThe compound served as a template molecule for computational analysis due to its high in vitro RT inhibitory activity.
Pyrazine-fused phthalimides jmchemsci.comNot specifiedDocking analysis, metal-chelating pharmacophore hypothesisGuided the optimization of this class of tricyclic phthalimide analogues, identifying them as promising inhibitor candidates.
2-(Isoindolin-2-yl) esters of aromatic amino acids mdpi.comGABAA ReceptorVirtual screening, ensemble docking, metadynamicsDerivatives of aromatic amino acids showed superior predicted affinity due to π–π stacking interactions at the benzodiazepine binding site, leading to the selection of candidates for synthesis.

Coordination Chemistry and Material Science Applications

Analogues of 2-(Pyrazin-2-yl)isoindoline as Ligands in Metal Coordination Complexes

The study of isoindoline-based ligands in coordination chemistry has revealed a versatile class of compounds capable of forming stable and functional metal complexes. While direct research on this compound is not available, extensive work on analogous unsymmetrical bis(2-pyridylimino)isoindolate (BPI) ligands provides significant insight into their coordination behavior, particularly with transition metals like platinum(II). These ligands act as tridentate (N^N^N) chelating agents, binding to the metal center in a pincer-like fashion. nih.govacs.org

The synthesis of unsymmetrical BPI-type ligands and their subsequent complexation with platinum(II) follows a strategic, multi-step approach. A common synthetic route begins with the reaction of 2-aminopyridine (B139424) with phthalonitrile (B49051) in the presence of a base like sodium hydride (NaH) in an inert solvent such as tetrahydrofuran (B95107) (THF). nih.govacs.org This reaction yields the intermediate, N-(pyridin-2-yl)isoindoline-1,3-diimine. nih.govacs.org This intermediate can then be reacted with a different amino-heterocycle (e.g., 2-aminothiazole, 1-aminoisoquinoline) in a refluxing solvent like n-butanol to produce the final unsymmetrical ligand. nih.govacs.org

The platinum(II) complexes are typically synthesized by reacting the unsymmetrical ligand with a platinum precursor, such as dichlorido(cycloocta-1,5-diene)platinum(II) (Pt(COD)Cl₂), in a solvent mixture like methanol (B129727) and dichloromethane (B109758). nih.gov The resulting complexes, with the general formula [Pt(L)Cl], are often obtained as colored precipitates. nih.gov

Structural characterization is crucial for understanding the coordination environment of the metal center. Single-crystal X-ray diffraction is the definitive method for this purpose. For Pt(II) complexes with these types of tridentate ligands, the geometry is typically a distorted square planar environment. nih.gov The distortion arises from the geometric constraints imposed by the pincer ligand. Spectroscopic techniques are also vital for characterization. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy confirms the ligand structure and its coordination to the metal, while High-Resolution Mass Spectrometry (HRMS) verifies the molecular weight of the complex. nih.gov

Platinum(II) complexes featuring these isoindoline-based ligands exhibit interesting electronic and photophysical properties, making them candidates for applications in light-emitting technologies. Their properties are primarily investigated using UV-visible absorption and photoluminescence spectroscopies.

The electronic absorption spectra of these Pt(II) complexes show intense bands in the visible region, typically between 400 and 550 nm. nih.gov These absorptions are attributed to a combination of ligand-based π-π* transitions and metal-to-ligand charge-transfer (MLCT) transitions. nih.govresearchgate.netresearchgate.net The MLCT transitions involve the promotion of an electron from a d-orbital of the platinum center to a π* orbital of the ligand. The specific energies of these transitions can be tuned by modifying the heterocyclic moieties on the ligand framework. nih.gov

Upon excitation, many of these complexes exhibit luminescence, typically in the deep-red region of the electromagnetic spectrum (around 550–678 nm), both in solution and in the solid state. nih.govacs.org This emission originates from the triplet excited state (³MLCT or ³IL), a characteristic feature of heavy metal complexes like those of Pt(II), where strong spin-orbit coupling facilitates intersystem crossing from the singlet to the triplet state. nih.govresearchgate.net The tunability of the emission wavelength by altering the ligand structure is a key feature for developing materials with specific colors. nih.gov

Complex (Analogue)Absorption λmax (nm)Emission λmax (nm)
Pt(L¹)Cl472, 491678
Pt(L²)Cl475, 494675
Pt(L³)Cl470, 492670
Pt(L⁴)Cl478, 499672

Data derived from studies on analogous unsymmetrical bis(pyridylimino)isoindolate Pt(II) complexes. nih.gov

Cyclic voltammetry is the primary technique used to investigate the electrochemical properties of these metal complexes, providing information about their redox behavior (oxidation and reduction potentials). In a typical experiment, the complex is dissolved in a solvent like dichloromethane with a supporting electrolyte.

For the Pt(II) complexes with unsymmetrical BPI-type ligands, cyclic voltammetry reveals several key features. They typically show an irreversible oxidation event at potentials between +0.75 and +1.0 V (versus the Fc/Fc⁺ redox couple). nih.gov This process is generally assigned to the Pt(II)/Pt(III) oxidation couple. nih.gov In addition to oxidation, the complexes exhibit multiple ligand-based reduction events at negative potentials. For some of these complexes, two fully reversible reductions have been observed between -1.4 and -1.9 V, indicating the stable formation of radical anions on the ligand framework. nih.gov

Complex (Analogue)E_ox (V)E_red1 (V)E_red2 (V)
Pt(L¹)Cl+0.86-1.45-1.86
Pt(L²)Cl+1.01-1.41-1.81
Pt(L³)Cl+0.75-1.54-1.90
Pt(L⁴)Cl+0.89-1.45-1.84

Data derived from studies on analogous unsymmetrical bis(pyridylimino)isoindolate Pt(II) complexes. nih.gov

Potential Applications in Organic Light-Emitting Diodes (OLEDs)

The strong luminescence, particularly the phosphorescence from triplet states, and the electrochemical stability of platinum(II) complexes with ligands analogous to this compound make them promising candidates for use as emitters in Organic Light-Emitting Diodes (OLEDs).

In an OLED device, an emissive layer is sandwiched between charge-transporting layers. When a voltage is applied, electrons and holes are injected into the emissive layer, where they combine to form excitons (excited states). The radiative decay of these excitons produces light. The ability of Pt(II) complexes to harvest both singlet and triplet excitons (due to efficient intersystem crossing) can lead to theoretical internal quantum efficiencies of up to 100%, which is a significant advantage over purely fluorescent emitters.

The deep-red emission observed for the Pt(II) complexes with BPI-type ligands is particularly valuable for creating full-color displays and white lighting applications, as efficient and stable red emitters are a critical component. The tunability of the emission color by modifying the ligand structure offers a pathway to optimize the performance of OLED devices. Furthermore, their demonstrated thermal stability is a crucial prerequisite for the fabrication of OLEDs through vacuum deposition techniques. The development of pyrazine-containing analogues could potentially lead to materials with further modulated electronic properties, such as improved charge injection and transport, which are critical for high-efficiency OLEDs.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes for Advanced Analogues

The future of synthesizing advanced analogues of 2-(Pyrazin-2-yl)isoindoline will likely prioritize the development of novel, efficient, and environmentally sustainable synthetic methodologies. Current strategies for creating related heterocyclic structures often involve multi-step processes. researchgate.net Future research will aim to overcome these limitations. One promising direction is the use of one-pot multi-component reactions (MCRs), which can significantly improve synthetic efficiency by forming multiple bonds in a single step, thus reducing reaction times and waste generation. scispace.com Another key area of development will be the application of green chemistry principles. This includes the use of recyclable catalysts, such as ZnO nanoparticles, and employing aqueous media as a solvent to create more eco-friendly and cost-effective processes. scispace.com Furthermore, there is a growing interest in catalyst systems that are both economical and sustainable, with a focus on efficient recycling of the catalyst. researchgate.net The development of such methods will be crucial for synthesizing a diverse library of this compound analogues for further biological evaluation.

Synthetic StrategyPotential Advantages
One-Pot Multi-Component Reactions (MCRs)Increased efficiency, reduced reaction time, minimized waste.
Green Chemistry ApproachesUse of aqueous media, cost-effective, environmentally friendly.
Recyclable Catalysts (e.g., ZnO nanoparticles)High reusability, sustainable, reduced environmental impact.
Economical and Sustainable CatalysisBroad substrate scope, efficient recycling, cost-effective.

In-Depth Mechanistic Studies at the Molecular and Cellular Levels

A deeper understanding of the molecular and cellular mechanisms of action of this compound derivatives is a critical future research direction. While the broader classes of pyrazine (B50134) and isoindoline (B1297411) compounds are known to possess a wide range of biological activities, the specific interactions of this hybrid scaffold are not well understood. researchgate.netnih.gov Future studies will likely employ a combination of in vitro and in silico techniques to elucidate these mechanisms. Molecular docking studies will be essential to explore the binding modes of these derivatives with their target proteins, identifying key interactions such as hydrogen bonding and hydrophobic interactions. researchgate.netnih.gov Further in vitro assays will be necessary to explore the concrete mechanism of action at the molecular level. nih.gov Understanding how these compounds modulate signaling pathways and cellular processes will be paramount for their optimization as therapeutic agents.

Rational Design of Highly Selective and Potent this compound Derivatives

The rational design of new this compound derivatives with high potency and selectivity for specific biological targets is a cornerstone of future research. This will be heavily reliant on structure-activity relationship (SAR) studies. nih.gov By systematically modifying the core scaffold and observing the effects on biological activity, researchers can identify the chemical features essential for potency and selectivity. mdpi.com For instance, the introduction of different functional groups on the pyrazine or isoindoline rings could modulate the activity and selectivity of the compounds. researchgate.net This approach, combining SAR data with computational modeling, will guide the synthesis of second-generation compounds with improved pharmacological profiles. mdpi.com The goal is to develop derivatives that are not only potent but also have minimal off-target effects.

Design ApproachKey Objective
Structure-Activity Relationship (SAR) StudiesIdentify key chemical features for biological activity.
Computational ModelingPredict binding affinities and guide molecular design.
Systematic Modification of Core ScaffoldOptimize potency and selectivity.
Introduction of Diverse Functional GroupsModulate pharmacological properties.

Exploration of New Therapeutic Areas and Pharmacological Targets

While the constituent parts of this compound suggest potential in areas like oncology and neurology, a significant future avenue of research will be the exploration of novel therapeutic applications. researchgate.netnih.gov The diverse pharmacological effects observed in related pyrazoline and pyrazine derivatives—including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities—suggest that this compound analogues could have a broad therapeutic window. nih.gov Future research should involve screening these compounds against a wide range of pharmacological targets. This could include enzymes, receptors, and signaling proteins implicated in various diseases. The identification of novel targets will open up new avenues for the development of this compound-based therapies for a wider range of conditions.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and development of novel this compound derivatives. AI and ML algorithms can be applied at every stage of the drug discovery process, from target identification to predicting compound activity and toxicity. nih.govnih.gov These computational tools can analyze vast datasets to identify promising drug targets and predict the biological activity of novel compounds through quantitative structure-activity relationship (QSAR) models. kaggle.com Generative AI models can even design new molecules from scratch with desired properties. mdpi.com The use of AI and ML can significantly accelerate the drug discovery pipeline, reduce costs, and increase the success rate of identifying potent and selective drug candidates. nih.govnih.gov

AI/ML ApplicationImpact on Drug Discovery
Target IdentificationPrioritizes promising drug targets for subsequent experiments. nih.gov
High-Throughput Virtual ScreeningIncreases the success rate of hit identification. nih.gov
QSAR ModelingPredicts biological activity based on molecular structure. kaggle.com
De Novo Drug DesignGenerates novel chemical entities with desired properties. mdpi.com
Clinical Trial Outcome PredictionCan decrease clinical trial costs and improve success rates. nih.gov

Expansion of Applications in Functional Materials Science

Beyond the realm of pharmaceuticals, there is a nascent but growing potential for the application of this compound and its derivatives in functional materials science. The pyrazine moiety, in particular, is known for its interesting electronic properties. nih.gov The unique structural and electronic characteristics of the this compound scaffold could be exploited in the development of novel organic materials. Potential applications could include organic light-emitting diodes (OLEDs), sensors, or catalysts. Future research in this area would involve investigating the photophysical and electronic properties of these compounds and exploring how their self-assembly and polymerization could lead to new functional materials. This represents a largely unexplored but potentially fruitful direction for this class of compounds.

Q & A

Q. What are the recommended synthetic routes for 2-(Pyrazin-2-yl)isoindoline, and what analytical techniques are essential for confirming its purity and structure?

  • Methodological Answer : A common synthetic approach involves coupling pyrazine derivatives with isoindoline precursors under reflux conditions using polar aprotic solvents (e.g., DMF or THF) and transition metal catalysts. Post-synthesis, purity should be verified via high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC). Structural confirmation requires nuclear magnetic resonance (NMR; 1^1H and 13^{13}C) and single-crystal X-ray diffraction (SCXRD). SCXRD data refinement using SHELX software (e.g., SHELXL97 for refinement and SHELXTL for visualization) ensures accurate bond-length and angle measurements .

Q. How should researchers handle and store this compound to ensure safety and stability during experimental procedures?

  • Methodological Answer : The compound should be handled in a fume hood with nitrile gloves and protective eyewear due to its skin/eye irritation hazards. Storage requires anhydrous conditions at -20°C in amber glass vials to prevent photodegradation. Stability tests (e.g., thermogravimetric analysis, TGA) should be conducted to assess decomposition thresholds under varying humidity and temperature .

Advanced Research Questions

Q. What strategies are effective in resolving data contradictions during the refinement of this compound crystal structures using SHELX software?

  • Methodological Answer : Discrepancies in refinement (e.g., high R-factors or anomalous displacement parameters) can arise from twinning or disordered solvent molecules. Implement the following:
  • Use SHELXD for initial structure solution with dual-space algorithms to address phase ambiguities.
  • Apply TWIN/BASF commands in SHELXL to model twinning.
  • Validate hydrogen bonding and van der Waals interactions using ORTEP-3 to visualize electron density maps and adjust atomic coordinates iteratively .

Q. How can researchers design experiments to investigate the coordination behavior of this compound with transition metals, and what spectroscopic methods are critical for analyzing resulting complexes?

  • Methodological Answer :
  • Experimental Design : React the ligand with metal salts (e.g., Co(II), Cu(II)) in ethanol/water mixtures at controlled pH (5–7). Monitor stoichiometry via Job’s method of continuous variation.
  • Characterization :
  • UV-Vis Spectroscopy : Identify d-d transitions and ligand-to-metal charge transfer (LMCT) bands.
  • Electrospray Ionization Mass Spectrometry (ESI-MS) : Confirm complex stoichiometry.
  • X-ray Absorption Spectroscopy (XAS) : Probe metal-ligand bond distances and oxidation states .

Q. What computational methods complement experimental data in elucidating the electronic properties of this compound?

  • Methodological Answer :
  • Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO).
  • Compare computed vibrational frequencies (IR) with experimental spectra to validate intramolecular interactions.
  • Use Multiwfn or VASP for charge distribution analysis (e.g., Mulliken charges) to predict reactivity sites .

Data Analysis and Validation

Q. How can researchers mitigate threats to validity in crystallographic studies of this compound derivatives?

  • Methodological Answer :
  • Systematic Errors : Calibrate diffractometers (e.g., Bruker D8 QUEST) using standard crystals (e.g., silicon) to minimize instrument drift.
  • Absorption Corrections : Apply numerical integration (e.g., SADABS ) to address anisotropic absorption in plate-like crystals.
  • Statistical Validation : Cross-check residual density maps (<0.5 eÅ3^{-3}) and Rint_{int} values (<5%) to ensure data reproducibility .

Q. What are the best practices for reporting crystallographic data of this compound in compliance with IUCr standards?

  • Methodological Answer :
  • Include CIF files with complete refinement parameters (e.g., R1R_1, wR2wR_2, goodness-of-fit).
  • Annotate symmetry operations and hydrogen bonding tables using PLATON or Mercury .
  • Deposit raw data in the Cambridge Structural Database (CSD) with assigned deposition numbers .

Application-Oriented Questions

Q. How can this compound be functionalized for use in fluorescent probes, and what photophysical assays are critical for evaluation?

  • Methodological Answer :
  • Introduce electron-withdrawing groups (e.g., nitro, cyano) to the pyrazine ring to enhance Stokes shifts.
  • Assess photostability via fluorescence lifetime imaging microscopy (FLIM) under continuous irradiation.
  • Quantify quantum yields using integrating spheres with rhodamine B as a reference standard .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.